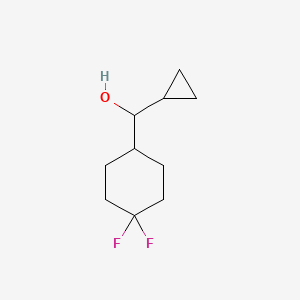

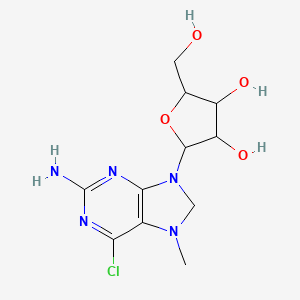

![molecular formula C22H16N2O2 B12072194 (R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)

(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes: ®-(+)-BINAP can be synthesized through several methods, including resolution of racemic BINAP or direct asymmetric synthesis.

Resolution: The resolution process involves separating the enantiomers of racemic BINAP using chiral resolving agents.

Asymmetric Synthesis: Asymmetric synthesis can be achieved by introducing chirality during the synthesis of BINAP.

Chemical Reactions Analysis

Reactions: ®-(+)-BINAP participates in various asymmetric reactions, including hydrogenation, disilylation, asymmetric Heck reactions, and hydroformylation of olefins.

Common Reagents and Conditions: Rhodium and ruthenium derivatives of BINAP serve as highly selective homogeneous catalysts in the reduction of aryl ketones, β-keto esters, and α-amino ketones.

Major Products: The major products depend on the specific reaction, but they often involve enantioselective transformations.

Scientific Research Applications

Chemistry: Used as a ligand for transition metal-catalyzed asymmetric reactions.

Biology: BINAP derivatives find applications in asymmetric synthesis of bioactive compounds.

Industry: Used in fine chemical synthesis and catalysis.

Mechanism of Action

Molecular Targets: The exact molecular targets vary based on the specific reaction. For example, in asymmetric hydrogenation, BINAP coordinates with metal catalysts to facilitate substrate reduction.

Pathways: BINAP participates in various catalytic cycles, influencing reaction pathways.

Comparison with Similar Compounds

Similar Compounds: Other chiral ligands, such as phosphines and phosphites, share similarities with BINAP.

Uniqueness: BINAP’s axial dissymmetry and high enantioselectivity set it apart from other ligands.

Properties

IUPAC Name |

1-(2-carbamoylnaphthalen-1-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-21(25)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(24)26/h1-12H,(H2,23,25)(H2,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPMQIVBQRWDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)

![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)

![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)

![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)

![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)

![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B12072216.png)